

1-Bromo-2-ethylbenzene (CAS 1973-22-4): A Technical Guide

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Compound of Interest

Compound Name: 1-Bromo-2-ethylbenzene

Cat. No.: B162476

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Introduction

1-Bromo-2-ethylbenzene, registered under CAS number 1973-22-4, is an organic compound belonging to the class of halogenated aromatic hydrocarbons.^{[1][2]} Its structure consists of a benzene ring substituted with a bromine atom and an ethyl group at the ortho (1 and 2) positions.^[1] Typically appearing as a colorless to pale yellow liquid with a distinct aromatic odor, this compound is a key intermediate in various chemical syntheses.^[1] Due to the presence of the reactive bromine atom, it serves as a valuable building block in the production of pharmaceuticals, agrochemicals, and other specialized organic compounds.^{[1][3]} Its hydrophobic nature makes it sparingly soluble in water but moderately soluble in common organic solvents.^{[1][3]}

Physicochemical and Spectroscopic Data

The fundamental properties of **1-Bromo-2-ethylbenzene** are summarized below. This data is essential for its handling, characterization, and use in synthetic applications.

Table 1: Physicochemical Properties

Property	Value	Source
CAS Number	1973-22-4	[4]
Molecular Formula	C ₈ H ₉ Br	[1][4]
Molecular Weight	185.06 g/mol	[4][5]
Appearance	Colorless to light orange/yellow clear liquid	[1][2][6]
Boiling Point	199 °C (lit.)	
Density	1.338 g/mL at 25 °C (lit.)	
Refractive Index (n ₂₀ /D)	1.549 (lit.)	
Flash Point	77 °C (170.6 °F) - closed cup	
Solubility	Sparingly soluble in water; soluble in organic solvents like hexane or ether.[1][3]	
InChI Key	HVRUGFJYCAFAAN-UHFFFAOYSA-N	[1][4]
SMILES	CCc1ccccc1Br	[5]

Table 2: Spectroscopic Data for Structural Elucidation

Spectrum Type	Chemical Shift (δ) / Data	Source
^1H -NMR (300 MHz)	δ 1.21 (3H, t, J = 6Hz, CH_3), 2.74 (2H, d, J = 6Hz, CH_2), 7.03 (1H, m, Ph), 7.20 (2H, m, Ph), 7.50 (1H, d, Ph) ppm	[7][8]
^{13}C -NMR (75.43 MHz)	δ 15, 30, 124, 127, 130, 133, 144 ppm	[7][8]
Mass Spectrum (EI)	Data available via NIST Mass Spectrometry Data Center.	[9]
IR Spectrum	Data available via NIST Chemistry WebBook.	[4]

Synthesis and Experimental Protocols

The primary route for synthesizing **1-Bromo-2-ethylbenzene** is through the electrophilic aromatic substitution of ethylbenzene. The ethyl group is an ortho-, para- directing group, meaning the reaction yields a mixture of isomers that require subsequent separation.

Protocol: Electrophilic Bromination of Ethylbenzene

This protocol describes a general method for the bromination of ethylbenzene to produce a mixture of ortho- and para-bromoethylbenzene.

Materials:

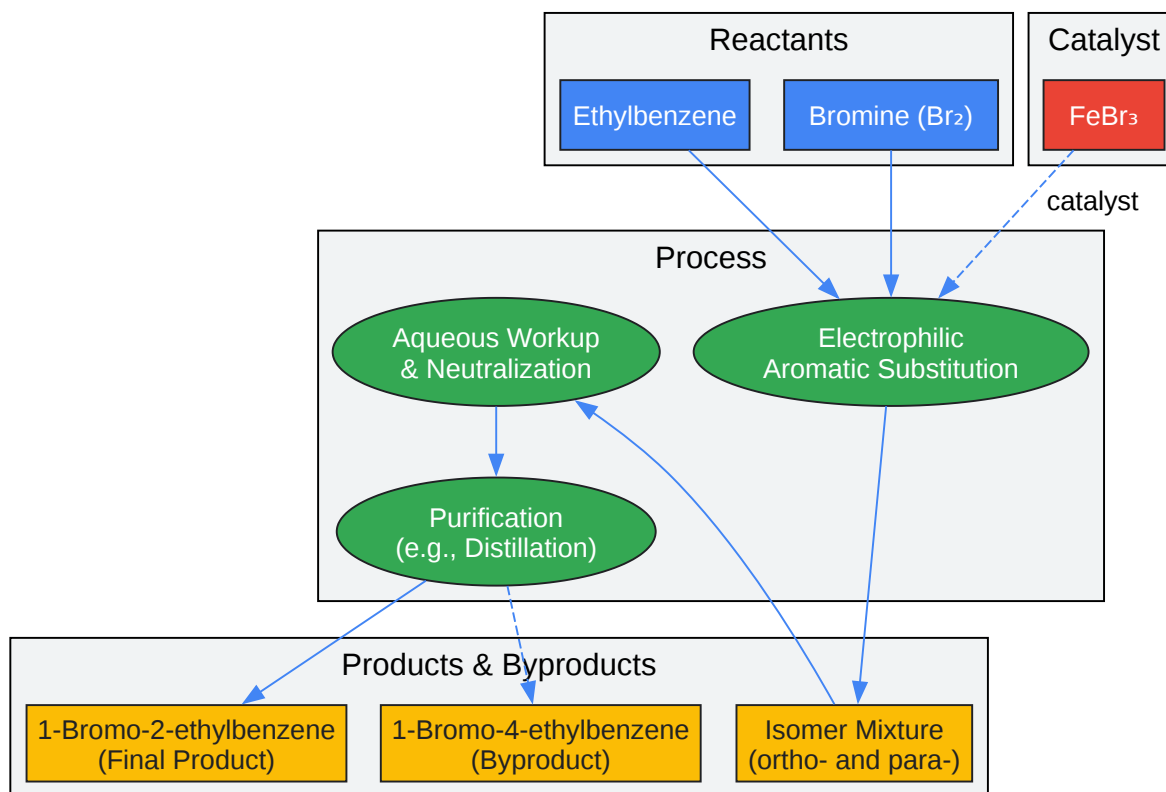
- Ethylbenzene
- Liquid Bromine (Br_2)
- Iron(III) bromide (FeBr_3) or iron filings (to generate FeBr_3 in situ)
- Anhydrous diethyl ether or dichloromethane (solvent)
- Sodium bicarbonate solution (aqueous, saturated)

- Anhydrous magnesium sulfate or sodium sulfate
- Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel.

Procedure:

- Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar, dropping funnel, and a reflux condenser. The setup should be protected from atmospheric moisture with a drying tube.
- Reaction Mixture: Charge the flask with ethylbenzene and the chosen solvent. Add the Lewis acid catalyst, FeBr_3 .
- Bromine Addition: Slowly add liquid bromine, dissolved in a small amount of the reaction solvent, to the stirred ethylbenzene solution via the dropping funnel. The reaction is exothermic and will generate hydrogen bromide (HBr) gas, which should be directed to a gas trap.
- Reaction: After the addition is complete, the mixture is typically stirred at room temperature or gently heated for several hours to ensure the reaction goes to completion.
- Workup: Cool the reaction mixture to room temperature. Quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel and wash sequentially with water and a saturated sodium bicarbonate solution to neutralize any remaining acid and unreacted bromine.
- Isolation: Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.
- Purification: Remove the solvent by rotary evaporation. The resulting crude product is a mixture of **1-bromo-2-ethylbenzene** (ortho) and 1-bromo-4-ethylbenzene (para). These isomers can be separated by fractional distillation under reduced pressure or by column chromatography.

Synthesis Workflow of 1-Bromo-2-ethylbenzene



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Caption: Synthesis via Electrophilic Aromatic Substitution.

Reactivity and Applications in Drug Development

1-Bromo-2-ethylbenzene is a versatile intermediate in organic synthesis, primarily due to the reactivity of the carbon-bromine bond.^[1] The bromine atom can participate in a variety of reactions, making it a useful precursor for more complex molecules.

Key Reactions:

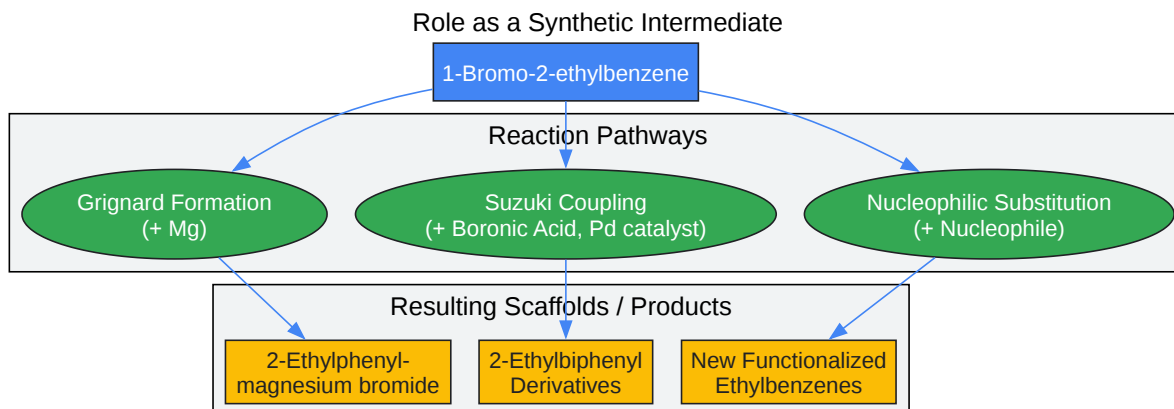
- **Nucleophilic Substitution:** The bromine atom can be replaced by various nucleophiles, allowing for the introduction of different functional groups.[\[1\]](#)[\[3\]](#)
- **Grignard Reagent Formation:** It can react with magnesium metal to form the corresponding Grignard reagent (2-ethylphenylmagnesium bromide), which is a powerful carbon nucleophile used to form new carbon-carbon bonds.
- **Cross-Coupling Reactions:** It serves as a substrate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex biaryl systems or the attachment of alkyl, vinyl, or alkynyl groups.

Applications: While often used in the broader chemical industry, **1-Bromo-2-ethylbenzene** has specific, documented applications as a starting material for synthesizing target molecules in research and development.[\[1\]](#)

Examples of compounds synthesized from **1-Bromo-2-ethylbenzene** include:

- 1-(2'-ethylphenyl)ethanol
- N-benzyl-P-(2-ethylphenyl)-P-phenylphosphinic amide
- 4-(isopropyltrimethylsilyl)-2-(2-ethylphenyl)pyridine
- 5-amino-2'-ethyl-biphenyl-2-ol, which is used for modifying carbon paste electrodes.

Its role as an intermediate allows medicinal chemists to build molecular scaffolds that may be incorporated into larger, more complex drug candidates.



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Caption: Reactivity pathways for **1-Bromo-2-ethylbenzene**.

Safety, Handling, and Storage

Proper handling of **1-Bromo-2-ethylbenzene** is crucial to ensure laboratory safety. It is classified as a combustible liquid and an irritant.^{[6][10]}

Table 3: Hazard and Safety Information

Category	Information	Source(s)
GHS Hazard Statements	H227: Combustible liquid. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.	[2][10]
Signal Word	Warning	[10]
Personal Protective Equipment (PPE)	Eyeshields, chemical-resistant gloves, type ABEK (EN14387) respirator filter.	[10]
Handling	Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mists. Keep away from open flames, hot surfaces, and sources of ignition. Use in a well-ventilated area.	[10]
Storage	Keep container tightly closed in a dry, cool, and well-ventilated place.	[10]
First Aid (Eyes)	Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.	[10]
First Aid (Skin)	Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention if irritation persists.	[10]
First Aid (Ingestion)	Do not induce vomiting. Call a physician immediately. Never	[10]

give anything by mouth to an unconscious person.

Disposal

Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. [10]

Conclusion

1-Bromo-2-ethylbenzene is a significant chemical intermediate with well-defined physical, chemical, and spectroscopic properties. Its utility in organic synthesis, particularly in forming new carbon-carbon and carbon-heteroatom bonds, makes it a valuable precursor for creating complex molecules for pharmaceutical and materials science research. Adherence to strict safety and handling protocols is mandatory when working with this combustible and irritant compound.

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